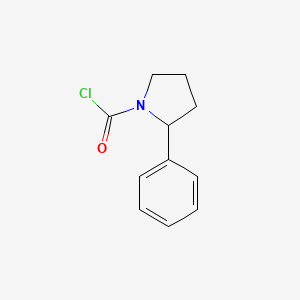

2-Phenylpyrrolidine-1-carbonyl chloride

Description

2-Phenylpyrrolidine-1-carbonyl chloride is a reactive acyl chloride derivative featuring a pyrrolidine ring substituted with a phenyl group at the 2-position. This compound is primarily utilized in organic synthesis as an intermediate for introducing the 2-phenylpyrrolidine moiety into target molecules via nucleophilic acyl substitution reactions. Its high reactivity stems from the electrophilic carbonyl chloride group, making it valuable for constructing amides, esters, or other derivatives under mild conditions.

Properties

CAS No. |

223375-92-6 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

2-phenylpyrrolidine-1-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c12-11(14)13-8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

BCATWQXIRNEDML-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)Cl)C2=CC=CC=C2 |

Canonical SMILES |

C1CC(N(C1)C(=O)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate (Hydrochloride)

Key Differences :

- Functional Group : The hydrochloride salt in contains an ester group (COOR) instead of a carbonyl chloride (COCl), significantly altering its reactivity. Esters are less electrophilic and require harsher conditions for nucleophilic substitution compared to acyl chlorides.

- Stability : The ester derivative is reported to have a shelf life of ≥5 years at -20°C , whereas acyl chlorides like 2-phenylpyrrolidine-1-carbonyl chloride are typically moisture-sensitive and require rigorous anhydrous storage.

- Applications : The ester is used as an analytical reference standard, while the acyl chloride is more suited for synthetic chemistry due to its rapid reaction kinetics.

Table 1: Comparative Properties

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Although structurally distinct (pyrimidine ring vs. pyrrolidine), this compound () shares a carboxylic acid derivative motif. Key contrasts include:

- Acidity: The pyrimidine-carboxylic acid is acidic (pKa ~2–3), whereas the acyl chloride is non-acidic but hydrolyzes to the corresponding acid.

- Applications : Pyrimidine derivatives are often used in pharmaceuticals or agrochemicals, while pyrrolidine-carbonyl chlorides are niche intermediates in medicinal chemistry.

Research Findings and Practical Considerations

- Reactivity Trends : Acyl chlorides like 2-phenylpyrrolidine-1-carbonyl chloride exhibit faster reaction rates in amide couplings compared to esters or acids, enabling efficient synthesis of bioactive molecules.

- Safety : Acyl chlorides are corrosive and require handling under inert atmospheres, contrasting with the more stable ester hydrochloride in .

- Structural Analysis : Tools such as SHELXL (for crystallographic refinement) and WinGX (for data processing) are essential for resolving the molecular configurations of these compounds .

Notes on Evidence Limitations

- The provided evidence lacks direct data on 2-phenylpyrrolidine-1-carbonyl chloride, necessitating inferences from structural analogs.

- Further experimental studies (e.g., kinetic analyses, crystallography) are needed to fully characterize the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.